molecular formula C17H17ClN2O B8616152 Benzamide, 2-chloro-N-(1,2,3,4-tetrahydro-2-methylisoquinolin-5-YL)- CAS No. 37481-36-0

Benzamide, 2-chloro-N-(1,2,3,4-tetrahydro-2-methylisoquinolin-5-YL)-

Cat. No.: B8616152
CAS No.: 37481-36-0
M. Wt: 300.8 g/mol
InChI Key: NBMVGDLKBKIFCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzamide, 2-chloro-N-(1,2,3,4-tetrahydro-2-methylisoquinolin-5-YL)- is a useful research compound. Its molecular formula is C17H17ClN2O and its molecular weight is 300.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzamide, 2-chloro-N-(1,2,3,4-tetrahydro-2-methylisoquinolin-5-YL)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzamide, 2-chloro-N-(1,2,3,4-tetrahydro-2-methylisoquinolin-5-YL)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

37481-36-0

Molecular Formula

C17H17ClN2O

Molecular Weight

300.8 g/mol

IUPAC Name

2-chloro-N-(2-methyl-3,4-dihydro-1H-isoquinolin-5-yl)benzamide

InChI

InChI=1S/C17H17ClN2O/c1-20-10-9-13-12(11-20)5-4-8-16(13)19-17(21)14-6-2-3-7-15(14)18/h2-8H,9-11H2,1H3,(H,19,21)

InChI Key

NBMVGDLKBKIFCM-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=C(C1)C=CC=C2NC(=O)C3=CC=CC=C3Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

5-Amino-2-methyl-1,2,3,4-tetrahydroisoquinoline (9.2 g) prepared as in Example 4 was dissolved in dry benzene (100 ml) and 0.5 g of dry potassium bicarbonate was added. A 0.1 mole excess of 2-chlorobenzoyl chloride was dissolved in dry benzene (100 ml) and this solution was added to the solution of the tetrahydroisoquinoline. A white precipitate formed immediately and the mixture was then refluxed for 1 hour. The precipitate was collected by filtration and was washed with 10% sodium carbonate solution followed by water. The washings were discarded and the remaining residue was recrystallized from ethanol to yield 12.6 g of the desired product as fluffly, crystalline plates, m.p., 189.5°-191.5° C.
Quantity
9.2 g
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reactant
Reaction Step One
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0.5 g
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reactant
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0 (± 1) mol
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reactant
Reaction Step Three
Quantity
100 mL
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solvent
Reaction Step Three
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0 (± 1) mol
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reactant
Reaction Step Four
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100 mL
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solvent
Reaction Step Five

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